![molecular formula C20H19N3O4S B2879474 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)benzoic acid CAS No. 630084-03-6](/img/structure/B2879474.png)
2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)benzoic acid
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Overview
Description
Scientific Research Applications
Drug Design and Docking Studies
This compound has been utilized in drug design and docking studies . It shows good binding interaction with proteins such as Ampicillin-CTX-M-15, which is crucial in the development of new antibiotics . The docking studies help in understanding how the compound interacts with biological targets, which is essential for designing drugs with better efficacy and reduced side effects.
Quantum Chemical Analysis
The compound’s quantum parameters have been investigated using methods like DFT (Density Functional Theory). This analysis helps in understanding the electronic properties, such as the distribution of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), which are significant in predicting reactivity and stability .
Synthesis of Heterocyclic Compounds
It serves as a building block for synthesizing various heterocyclic compounds . These compounds have wide applications in pharmaceuticals, acting as therapeutic agents, and in the food industry as additives or preservatives .
Antimicrobial Activity
Derivatives of this compound have shown potential in antimicrobial activity. This is particularly important in the fight against drug-resistant bacteria and the development of new antimicrobial agents .
Anti-inflammatory and Analgesic Activities
The compound has been tested for its anti-inflammatory and analgesic activities . These properties make it a candidate for the development of new pain relief medications .
Supramolecular Chemistry
The compound contributes to the field of supramolecular chemistry . Its ability to form stable supramolecular assemblies through intermolecular interactions like hydrogen bonding is valuable for creating complex structures that have potential applications in nanotechnology and materials science .
Mechanism of Action
Mode of Action
The compound forms a dimer by N-H⋯O and C-H⋯O hydrogen bonds, generating two R (2) (1) (6) rings and one R (2) (2) (10) ring motif . An inter-molecular C-H⋯O hydrogen bond connects the dimers to each other . This structural configuration may influence how the compound interacts with its targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound
properties
IUPAC Name |
2-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-13-18(19(25)23(22(13)2)14-8-4-3-5-9-14)21-17(24)12-28-16-11-7-6-10-15(16)20(26)27/h3-11H,12H2,1-2H3,(H,21,24)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGWYAVMAFUOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)benzoic acid |
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